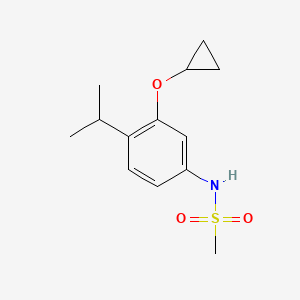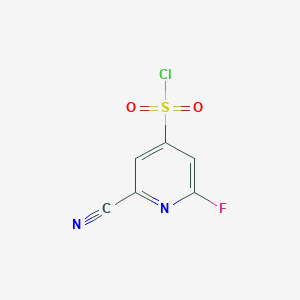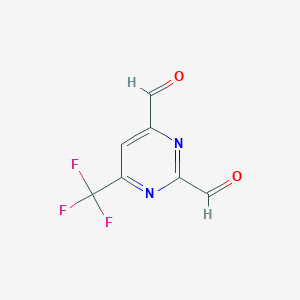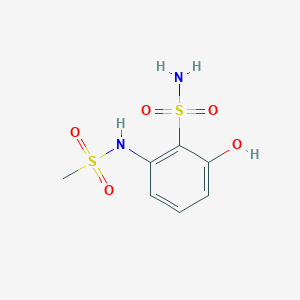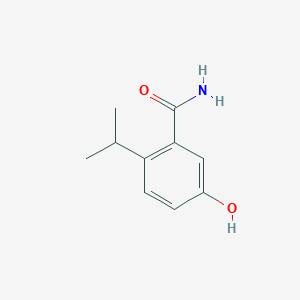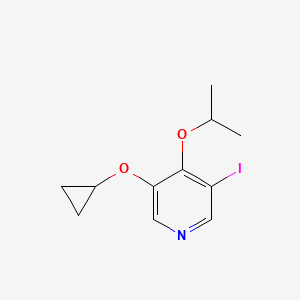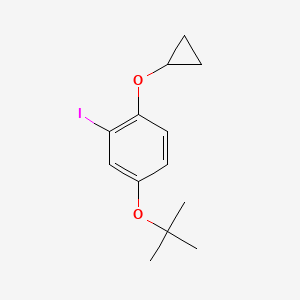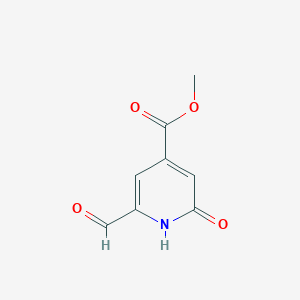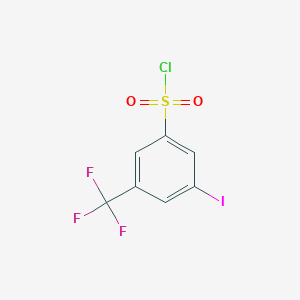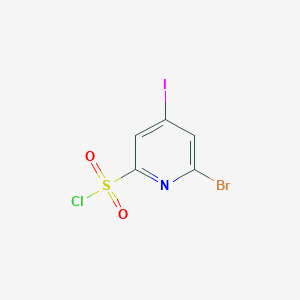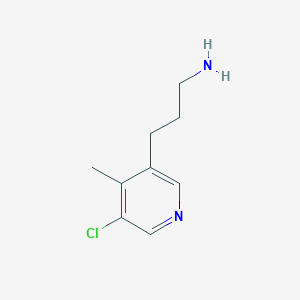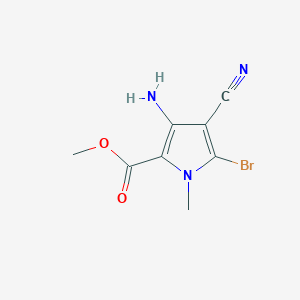
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, bromo, cyano, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that include Friedel-Crafts acylation, nitration, and reduction reactions . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparación Con Compuestos Similares
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazole Derivatives: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar reactivity.
Uniqueness: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C8H8BrN3O2 |
|---|---|
Peso molecular |
258.07 g/mol |
Nombre IUPAC |
methyl 3-amino-5-bromo-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8BrN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3 |
Clave InChI |
FDVBOAUTUAOYFI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=C1Br)C#N)N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
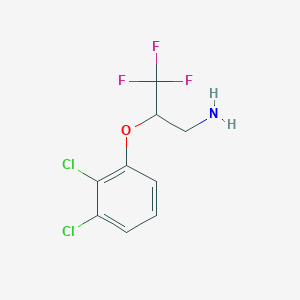
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
